molecular formula C15H27ClN2O2 B5024021 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-morpholinyl)acetamide hydrochloride

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-morpholinyl)acetamide hydrochloride

Cat. No. B5024021
M. Wt: 302.84 g/mol
InChI Key: KGEIRFRDHMWKFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves intricate processes designed to yield targeted chemical structures with specific biological activities. For instance, a study on the synthesis of σ1 receptor ligands reported the design, preparation, and in vitro binding evaluation of compound 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, which showed high σ1 receptor affinity and selectivity. This demonstrates the methodologies applicable to synthesizing compounds with morpholine components and their potential biological implications (Navarrete-Vázquez et al., 2016).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography or NMR spectroscopy to elucidate the arrangement of atoms within a compound. The crystal structure determination of related compounds can reveal important information about the conformation and stereochemistry, which is crucial for understanding the chemical behavior and interaction with biological targets. For example, studies on bicyclic lactams from carbamoylated chloroenamines have established the cis-anellation of the pyrrolidone system and the exo-position of the morpholino moiety, highlighting the significance of molecular structure in chemical reactivity and biological activity (Vilsmaier et al., 1989).

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives can lead to a variety of products with diverse properties. For instance, the synthesis and reaction of N-[morpholin-4-yl(phenyl)methyl]acetamide as a corrosion inhibitor for mild steel in hydrochloric acid medium demonstrate the chemical versatility of morpholine derivatives and their potential applications in industrial settings (Nasser & Sathiq, 2016).

properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-morpholin-4-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2.ClH/c1-11(14-9-12-2-3-13(14)8-12)16-15(18)10-17-4-6-19-7-5-17;/h11-14H,2-10H2,1H3,(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEIRFRDHMWKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)CN3CCOCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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